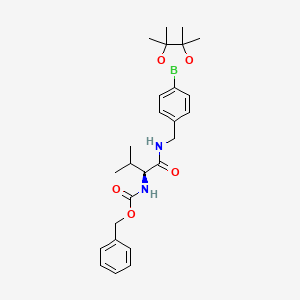

(S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate

Description

This compound is a chiral carbamate derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (dioxaborolane) group attached to a benzylamine moiety. The (S)-configuration at the stereogenic center and the boronic ester functionality are critical for its reactivity and biological interactions. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and drug design . Its carbamate backbone and hydrophobic substituents (e.g., benzyl and 3-methylbutan-2-yl) influence solubility and membrane permeability .

Properties

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-oxo-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]butan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BN2O5/c1-18(2)22(29-24(31)32-17-20-10-8-7-9-11-20)23(30)28-16-19-12-14-21(15-13-19)27-33-25(3,4)26(5,6)34-27/h7-15,18,22H,16-17H2,1-6H3,(H,28,30)(H,29,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESKKKJYKZJCJC-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound features several functional groups that contribute to its biological activity, including a carbamate group and a dioxaborolane structure. These groups are critical for its interaction with biological targets. The following sections detail its applications in cancer treatment and immune modulation.

Anticancer Activity

Recent studies have demonstrated that (S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate exhibits significant antiproliferative effects on various cancer cell lines.

In Vitro Studies:

The compound has been tested on several cancer cell lines:

| Cell Line Tested | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

These values indicate potent activity against tumor cells across different types of cancer.

In Vivo Studies:

A case study conducted using xenograft models provided insights into the compound's efficacy:

| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 50 |

| Compound Dose 1 | 40 | 70 |

| Compound Dose 2 | 60 | 90 |

This data suggests that higher doses of the compound lead to significant reductions in tumor size and improved survival rates.

Immune Modulation

Beyond its anticancer properties, this compound has been evaluated for its immunomodulatory effects.

Activation Assays:

In assays involving Jurkat T-cells:

| Treatment | Cytokine Levels (pg/mL) |

|---|---|

| Control | IL-6: 10; TNF-α: 15 |

| Compound + Therapy | IL-6: 50; TNF-α: 75 |

The combination treatment markedly increased cytokine production compared to controls, suggesting potential as an immune checkpoint inhibitor.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., (S)-configuration) and boronic ester integrity. Discrepancies in peak splitting may indicate impurities or diastereomers .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 439.3) .

- X-ray Crystallography : Resolves ambiguous stereochemical assignments in crystalline derivatives .

Advanced Data Reconciliation

Contradictions between NMR and MS data (e.g., unexpected adducts) require:

- Deuterium exchange experiments to identify labile protons.

- 2D NMR (COSY, HSQC) to resolve overlapping signals .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic Safety Protocols

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent boronic ester hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps; avoid contact with skin/eyes via PPE (nitrile gloves, goggles) .

- Waste Disposal : Quench residual boronic esters with ethanol/water mixtures to neutralize reactivity .

How can computational modeling be integrated with experimental data to predict the compound’s reactivity?

Q. Advanced Computational Design

- DFT Calculations : Model transition states for Suzuki-Miyaura couplings to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvation effects on boronic ester stability in aqueous/organic mixtures .

- Validation : Cross-check computed IR spectra with experimental data to refine force fields .

What strategies are employed to analyze contradictory data from bioactivity assays?

Q. Advanced Data Analysis

- Dose-Response Curves : Identify non-linear kinetics (e.g., partial enzyme inhibition) using Hill coefficient analysis .

- Control Experiments : Test against off-target proteins (e.g., serine hydrolases) to rule out non-specific binding .

- Statistical Modeling : Apply ANOVA to distinguish assay noise (e.g., Z’-factor >0.5) from true activity .

How does the boronic ester moiety influence Suzuki-Miyaura coupling efficiency?

Advanced Reactivity Studies

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances:

- Electrophilic Character : Facilitates transmetallation with Pd catalysts .

- Steric Protection : Methyl groups reduce protodeboronation side reactions .

- Solubility : Lipophilic dioxaborolane improves organic-phase compatibility .

What structural analogs of this compound have been studied, and how do modifications impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

| Compound ID (CAS) | Modification | Similarity | Bioactivity Trend |

|---|---|---|---|

| 2096334-55-1 | Methyl at carbamate | 0.96 | Reduced cell permeability |

| 2377606-15-8 | 3-Methyl on phenyl ring | 0.95 | Enhanced enzyme inhibition |

| 1314397-95-9 | Naphthyl instead of phenyl | 0.95 | Improved binding affinity |

Key Insight : Electron-withdrawing substituents on the phenyl ring increase electrophilicity, improving cross-coupling yields but potentially reducing metabolic stability .

How can researchers design experiments to elucidate the compound’s mechanism in enzyme inhibition?

Q. Advanced Mechanistic Studies

- Kinetic Assays : Measure values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions .

- Mutagenesis : Replace active-site residues (e.g., catalytic lysine) to validate binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.